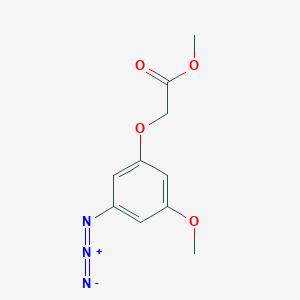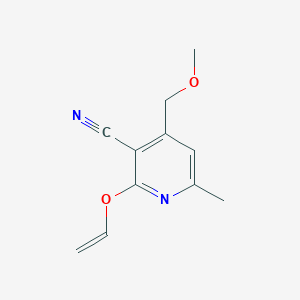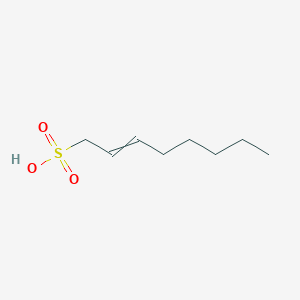![molecular formula C12H28N2S2 B14302105 2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) CAS No. 118168-53-9](/img/structure/B14302105.png)
2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) is an organic compound characterized by its unique structure, which includes two ethane-1-thiol groups connected by a hexane-1,6-diylbis(methylazanediyl) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) typically involves the reaction of hexane-1,6-diamine with ethane-1-thiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are typically employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that alter the protein’s function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-(ethane-1,2-diylbis(azanediyl))dihexane-1,2,3,4,5-pentaol: Similar structure but with additional hydroxyl groups.
2,2’-[ethane-1,2-diylbis(oxymethylene)]dioxirane: Contains oxirane groups instead of thiol groups.
Eigenschaften
CAS-Nummer |
118168-53-9 |
|---|---|
Molekularformel |
C12H28N2S2 |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
2-[methyl-[6-[methyl(2-sulfanylethyl)amino]hexyl]amino]ethanethiol |
InChI |
InChI=1S/C12H28N2S2/c1-13(9-11-15)7-5-3-4-6-8-14(2)10-12-16/h15-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
VIINISREELMHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCCCCN(C)CCS)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)

![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)

![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)

![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)


![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
